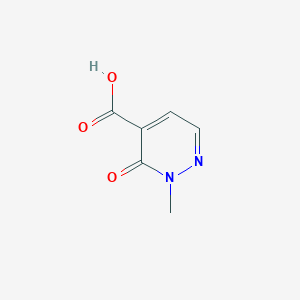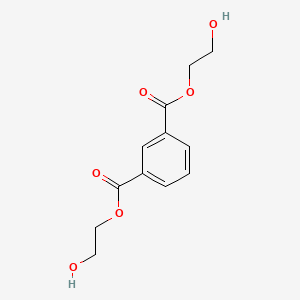
Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
描述
Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C12H14O6. It is a diester derived from benzene-1,3-dicarboxylic acid and 2-hydroxyethanol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for large-scale production.
化学反应分析
Types of Reactions:
Esterification: As mentioned, the primary reaction for the synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is esterification.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of benzene-1,3-dicarboxylic acid and 2-hydroxyethanol.
Transesterification: It can also participate in transesterification reactions with other alcohols, producing different esters.
Common Reagents and Conditions:
Esterification: Benzene-1,3-dicarboxylic acid, 2-hydroxyethanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperatures.
Transesterification: Alcohols, acid or base catalyst, moderate temperatures.
Major Products Formed:
Hydrolysis: Benzene-1,3-dicarboxylic acid, 2-hydroxyethanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Chemistry: Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is used as an intermediate in the synthesis of polyesters and other polymers. It is valued for its ability to impart desirable properties such as flexibility and durability to the resulting materials.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit various biological activities, making it a useful compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and plasticizers. Its ability to enhance the properties of these materials makes it a valuable additive in various formulations.
作用机制
The mechanism of action of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate primarily involves its role as a precursor in chemical reactions. In polymerization processes, it reacts with other monomers to form long-chain polymers. The hydroxyl groups in the compound can participate in hydrogen bonding, influencing the physical properties of the resulting materials.
相似化合物的比较
Bis(2-ethylhexyl) benzene-1,3-dicarboxylate: This compound is similar in structure but has longer alkyl chains, which can affect its physical properties and applications.
Bis(2-hydroxyethyl) terephthalate: Another diester, but derived from terephthalic acid instead of benzene-1,3-dicarboxylic acid. It is commonly used in the production of poly(ethylene terephthalate) (PET).
Uniqueness: Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is unique due to its specific ester structure, which imparts distinct properties to the polymers and materials it is used to produce. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications.
属性
IUPAC Name |
bis(2-hydroxyethyl) benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-4-6-17-11(15)9-2-1-3-10(8-9)12(16)18-7-5-14/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCGAWLDXLEIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCCO)C(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632922 | |
| Record name | Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-99-3 | |
| Record name | Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60632922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


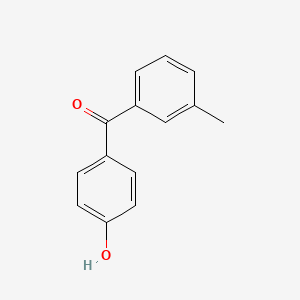
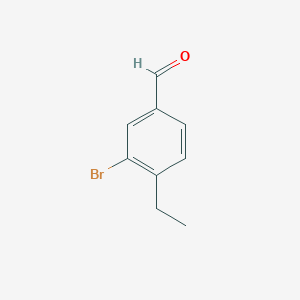
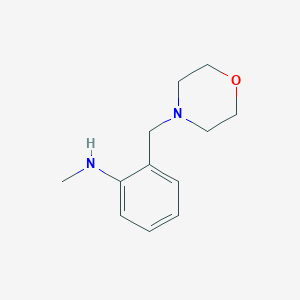
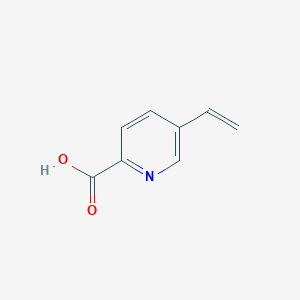
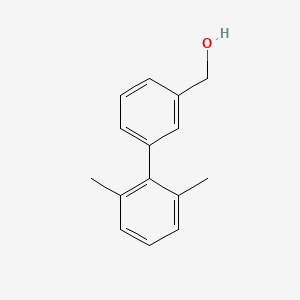
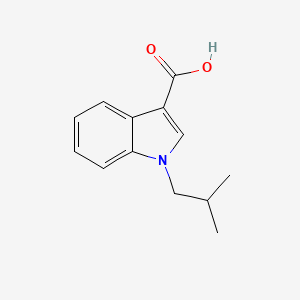


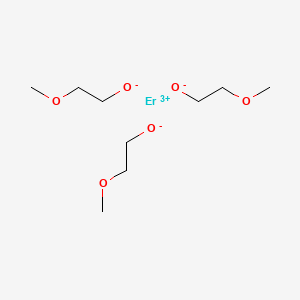


![1-Oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1629919.png)
